2,5-Diacetoxytoluene

Description

BenchChem offers high-quality 2,5-Diacetoxytoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diacetoxytoluene including the price, delivery time, and more detailed information at info@benchchem.com.

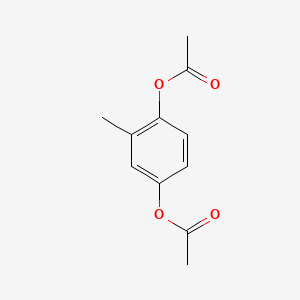

Structure

3D Structure

Properties

IUPAC Name |

(4-acetyloxy-3-methylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-6-10(14-8(2)12)4-5-11(7)15-9(3)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZVIVNLNXNLAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400448 | |

| Record name | 2,5-Diacetoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717-27-1 | |

| Record name | 2,5-Diacetoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Diacetoxytoluene (CAS 717-27-1): Technical Monograph

The Protected Scaffold: Stability and Versatility in Quinone Chemistry

Executive Summary

2,5-Diacetoxytoluene (CAS 717-27-1), also known as 2-methyl-1,4-phenylene diacetate, serves as a critical "masked" intermediate in the synthesis of bioactive quinones, antioxidants, and liquid crystal polymers. Unlike its parent compound, 2-methylhydroquinone (Toluhydroquinone), which is highly susceptible to rapid aerial oxidation, the diacetate ester offers superior stability, allowing for long-term storage and precise handling in multi-step organic synthesis. This guide details the physicochemical properties, validated synthesis protocols, and downstream applications of this essential aromatic building block.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

2,5-Diacetoxytoluene is the di-ester derivative of 2-methylhydroquinone. Its relatively low melting point (40–45 °C) distinguishes it from the unsubstituted hydroquinone diacetate (MP 121–124 °C), a common point of confusion in chemical databases.

Table 1: Core Technical Specifications

| Property | Specification | Notes |

| CAS Number | 717-27-1 | |

| IUPAC Name | 2-Methyl-1,4-phenylene diacetate | Alt: 1,4-Diacetoxy-2-methylbenzene |

| Molecular Formula | C₁₁H₁₂O₄ | |

| Molecular Weight | 208.21 g/mol | |

| Appearance | White to Off-White Crystalline Solid | May appear as a solidified melt due to low MP. |

| Melting Point | 40 – 45 °C | Distinct from unsubstituted analog (~122 °C). |

| Boiling Point | ~290 °C (at 760 mmHg) | Predicted value. |

| Solubility | Soluble in EtOAc, DCM, Acetone, EtOH | Insoluble in water. |

| Stability | Stable under ambient conditions | Protect from moisture (hydrolysis risk). |

Synthesis & Production Protocols

Rationale for Selection

The most robust synthetic route is the acid-catalyzed acetylation of 2-methylhydroquinone . While the Thiele-Winter reaction can acetoxylate quinones directly, it typically introduces three acetoxy groups (forming 1,2,4-triacetoxy derivatives). Direct acetylation of the hydroquinone selectively yields the 1,4-diacetate.

Protocol: Acetylation of 2-Methylhydroquinone

Standard Yield: 90-95% | Purity: >98%

Reagents:

-

2-Methylhydroquinone (Toluhydroquinone): 1.0 eq

-

Acetic Anhydride (Ac₂O): 2.5 eq (Excess drives equilibrium)

-

Sulfuric Acid (H₂SO₄, conc.): Catalytic amount (1-2 drops per 10g substrate)

-

Solvent: None (Neat) or Ethyl Acetate (if thermal control is needed)

Step-by-Step Methodology:

-

Charging: In a round-bottom flask equipped with a magnetic stir bar, charge 2-Methylhydroquinone.

-

Addition: Add Acetic Anhydride slowly. The reaction is exothermic; if running on >50g scale, use an ice bath to maintain internal temperature <60 °C.

-

Catalysis: Add concentrated H₂SO₄ dropwise. A rapid exotherm will occur, and the solid hydroquinone will dissolve as it reacts.[1]

-

Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material (polar) should disappear, replaced by the less polar diacetate.

-

Quench & Isolation: Pour the reaction mixture into a slurry of crushed ice and water (5x volume). Stir vigorously for 30 minutes. The product will precipitate as a white solid (or oil that solidifies upon scratching/cooling due to the low MP of ~40°C).

-

Purification: Filter the solid and wash with cold water to remove acetic acid. If the product oils out, extract with Ethyl Acetate, wash with NaHCO₃ (aq), dry over MgSO₄, and concentrate.

-

Crystallization: Recrystallize from dilute Ethanol or Methanol/Water if high purity is required.

Mechanism Visualization

The following diagram illustrates the acetylation flow and the subsequent utility pathways.

Figure 1: Acid-catalyzed acetylation pathway converting Toluhydroquinone to 2,5-Diacetoxytoluene.

Reactivity & Applications in Drug Development

2,5-Diacetoxytoluene is rarely the final active pharmaceutical ingredient (API); rather, it is a strategic intermediate . Its utility lies in its ability to undergo controlled transformations that are difficult with the unprotected hydroquinone.

A. The "Protect-Deprotect" Strategy

Hydroquinones oxidize to quinones (darkening, tar formation) upon exposure to air. The diacetate is air-stable.

-

Workflow: Synthesize 2,5-Diacetoxytoluene

Store/Ship

B. Fries Rearrangement (C-Acylation)

Under Lewis Acid catalysis (e.g., AlCl₃), 2,5-Diacetoxytoluene undergoes the Fries rearrangement to form 2,5-dihydroxy-4-methylacetophenone .

-

Relevance: This introduces an acetyl group onto the ring ortho to the phenol, creating a scaffold for chalcones, flavonoids, and other complex heterocycles used in oncology and metabolic disease research.

C. Oxidative Transformation to Quinones

Following hydrolysis, the free hydroquinone can be oxidized to 2-methyl-1,4-benzoquinone (Toluquinone) using oxidants like CAN (Cerium Ammonium Nitrate) or Ag₂O.

-

Relevance: Toluquinone is a structural analogue of Vitamin K3 (Menadione) and a precursor in the synthesis of Vitamin E (Tocopherol) analogues.

Reaction Network Diagram

Figure 2: Divergent synthetic utility of 2,5-Diacetoxytoluene in pharmaceutical chemistry.

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eyes, Respiratory).

-

Handling: Due to its low melting point (40–45 °C), the compound may fuse into a solid block during transit in warm climates. Gently melt (water bath <50 °C) to aliquot if necessary.

-

Storage: Store in a cool, dry place. While stable to air, it should be kept away from strong moisture to prevent premature hydrolysis (smell of acetic acid indicates decomposition).

References

-

Chemical Properties & Constants

- Source: Thermo Fisher Scientific.

-

Link: (Search CAS 717-27-1)

-

Synthetic Methodology (Acetylation)

-

Source: Organic Syntheses, Coll.[2] Vol. 4, p. 836 (General procedure for hydroquinone diacetates).

-

Link:

-

-

Fries Rearrangement Application

-

Source: Blatt, A. H. "The Fries Reaction."[2] Organic Reactions 1, 342 (1942).

- Context: Describes the rearrangement of phenolic esters to hydroxy-ketones.

-

-

Thiele-Winter Reaction Context

- Source: McOmie, J. F. W., & Blatchly, J. M. "The Thiele-Winter Acetoxylation of Quinones." Organic Reactions 19, 199 (1972).

-

Link:

- Note: Clarifies that direct quinone acetoxylation yields triacetates, validating the hydroquinone-acetylation route for the diacet

Sources

An In-depth Technical Guide to the Solubility of 2,5-Diacetoxytoluene in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2,5-diacetoxytoluene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and a robust experimental framework for validation.

Section 1: Understanding the Solubility of 2,5-Diacetoxytoluene: A Foundational Overview

2,5-Diacetoxytoluene, a derivative of hydroquinone, is a compound of interest in various chemical syntheses. Its solubility profile is a critical parameter that governs its handling, reactivity, and formulation. A thorough understanding of its behavior in different solvent systems is paramount for its effective application. This guide will explore the factors influencing its solubility and provide a practical approach to its determination.

The fundamental principle governing solubility is "like dissolves like." This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another. For 2,5-diacetoxytoluene, the key structural features influencing its solubility are the aromatic toluene ring and the two acetate ester functional groups.

-

Aromatic Toluene Core: The toluene component imparts a degree of nonpolar character to the molecule, suggesting solubility in nonpolar and weakly polar solvents through van der Waals interactions.

-

Acetate Ester Groups: The two ester groups introduce polarity. The carbonyl oxygens in the acetate groups can act as hydrogen bond acceptors, allowing for interactions with protic solvents.[1][2]

The interplay between the nonpolar aromatic ring and the polar acetate groups will ultimately dictate the solubility of 2,5-diacetoxytoluene across a spectrum of laboratory solvents.

Section 2: Physicochemical Properties of 2,5-Diacetoxytoluene

A clear understanding of the physicochemical properties of a compound is essential for predicting its solubility.

| Property | Value/Description | Source |

| Molecular Formula | C₁₁H₁₂O₄ | N/A |

| Molecular Weight | 208.21 g/mol | N/A |

| Melting Point | 49 °C | [3] |

| Appearance | Solid | [3] |

| Polarity | Moderately polar | Inferred from structure |

| Hydrogen Bond Donor | No | Inferred from structure |

| Hydrogen Bond Acceptor | Yes (carbonyl oxygens) | [1] |

Section 3: Predicted Solubility Profile of 2,5-Diacetoxytoluene

Table of Predicted Solubility in Common Laboratory Solvents:

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Water | Polar Protic | Sparingly Soluble | The nonpolar toluene backbone limits solubility, though the ester groups can act as hydrogen bond acceptors, allowing for some interaction with water molecules.[1][2] |

| Methanol | Polar Protic | Soluble | The known solubility in methanol suggests that the polarity of the ester groups dominates, allowing for favorable dipole-dipole interactions and hydrogen bonding with the hydroxyl group of methanol.[3] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond should facilitate the dissolution of 2,5-diacetoxytoluene. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity is suitable for dissolving moderately polar compounds. Dipole-dipole interactions between acetone's carbonyl group and the ester groups of 2,5-diacetoxytoluene are expected to be significant. |

| Ethyl Acetate | Polar Aprotic | Soluble | As an ester itself, ethyl acetate shares functional group similarity with 2,5-diacetoxytoluene, promoting solubility through "like dissolves like" interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds. Strong dipole-dipole interactions are anticipated. |

| Acetonitrile | Polar Aprotic | Soluble | Acetonitrile's polarity should be sufficient to dissolve 2,5-diacetoxytoluene through dipole-dipole interactions. |

| Dichloromethane (DCM) | Nonpolar | Soluble | The presence of the aromatic ring and the overall molecular structure should allow for sufficient van der Waals forces to promote solubility in this nonpolar but slightly polarizable solvent. |

| Chloroform | Nonpolar | Soluble | Similar to DCM, chloroform is expected to be a good solvent due to favorable van der Waals interactions. |

| Toluene | Nonpolar | Soluble | The shared toluene core between the solute and solvent will lead to strong van der Waals forces, promoting solubility. |

| Hexane | Nonpolar | Sparingly Soluble to Insoluble | The significant polarity of the two acetate groups will likely hinder solubility in a purely nonpolar alkane solvent like hexane. |

Section 4: Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted "shake-flask" method, which is considered a gold standard for determining equilibrium solubility.[4]

Materials and Equipment

-

2,5-Diacetoxytoluene (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Experimental Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 2,5-diacetoxytoluene to a series of vials, each containing a known volume of a different solvent. A visible excess of solid should remain to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of 2,5-diacetoxytoluene in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

-

Visualizing the Experimental Workflow

Caption: Experimental workflow for determining the solubility of 2,5-diacetoxytoluene.

Section 5: Interpreting Solubility Behavior and Practical Applications

The predicted solubility profile of 2,5-diacetoxytoluene suggests that it is a versatile compound that can be dissolved in a range of common laboratory solvents.

Influence of Solvent Polarity

The solubility of 2,5-diacetoxytoluene is expected to be highest in moderately polar to polar aprotic solvents. This is due to a favorable balance of interactions. The polar ester groups can engage in strong dipole-dipole interactions with these solvents, while the aromatic ring can still participate in van der Waals forces. In highly polar protic solvents like water, the nonpolar character of the toluene ring becomes a limiting factor. Conversely, in highly nonpolar solvents like hexane, the polar ester groups are not sufficiently solvated.

Caption: Predicted relationship between solvent polarity and the solubility of 2,5-diacetoxytoluene.

Practical Solvent Selection

The choice of solvent for 2,5-diacetoxytoluene will depend on the specific application.

-

For Chemical Reactions: Solvents like dichloromethane, chloroform, toluene, and ethyl acetate are likely good choices as they are predicted to readily dissolve the compound and are common reaction media.

-

For Purification by Recrystallization: A solvent system where 2,5-diacetoxytoluene has high solubility at elevated temperatures and lower solubility at cooler temperatures would be ideal. A mixture of a good solvent (e.g., ethanol) and a poor solvent (e.g., water or hexane) could be effective.

-

For Analytical Characterization (e.g., NMR, HPLC): Deuterated chloroform (CDCl₃) or deuterated acetone are likely to be excellent choices for NMR due to their predicted high solubility. For HPLC, a mobile phase containing acetonitrile or methanol would be appropriate.

Caption: A decision tree for selecting an appropriate solvent for 2,5-diacetoxytoluene based on the intended application.

Section 6: Conclusion

While comprehensive published data on the solubility of 2,5-diacetoxytoluene is limited, a strong predictive understanding of its behavior can be derived from its molecular structure and the fundamental principles of solubility. This guide has provided a theoretical framework, a predicted solubility profile, and a robust experimental protocol to empower researchers to confidently work with this compound. The provided insights into solvent selection for various applications will further facilitate its effective use in chemical research and development.

References

-

2,5-Diacetoxytoluene. LabSolutions. [Link]

-

Properties of Esters. Chemistry LibreTexts. [Link]

-

Ester. Wikipedia. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

15.7: Physical Properties of Esters. Chemistry LibreTexts. [Link]

Sources

Technical Profile: Spectroscopic Characterization of 2,5-Diacetoxytoluene

This guide serves as a technical monograph for the spectroscopic characterization of 2,5-Diacetoxytoluene (also chemically indexed as 1,4-diacetoxy-2-methylbenzene or toluhydroquinone diacetate ).[1] It is designed for analytical chemists and researchers requiring precise structural validation of this intermediate, often utilized in the synthesis of quinone-based therapeutics (e.g., Vitamin K analogues).[1]

CAS Registry Number: 717-27-1 Molecular Formula: C₁₁H₁₂O₄ Molecular Weight: 208.21 g/mol IUPAC Name: 2-Methyl-1,4-phenylene diacetate[1]

Part 1: Synthesis & Sample Preparation

To ensure spectroscopic data correlates to a valid standard, the analyte must be prepared with high regiochemical fidelity.[1] The following protocol describes the acetylation of toluhydroquinone, designed to be self-validating through visual and physical endpoints.

Optimized Acetylation Protocol

Objective: Quantitative conversion of 2-methyl-1,4-hydroquinone to 2,5-diacetoxytoluene, eliminating mono-acetate impurities.

-

Reagent Setup: In a dry round-bottom flask, dissolve 2-methyl-1,4-hydroquinone (1.0 eq) in acetic anhydride (3.0 eq) .

-

Catalysis: Add Pyridine (0.1 eq) or a catalytic amount of H₂SO₄ (1 drop). Note: Pyridine is preferred for acid-sensitive downstream applications.[1]

-

Thermal Cycle: Heat to 60°C for 2 hours.

-

Validation Endpoint: The reaction mixture should transition from a suspension to a clear, homogeneous oil.[1]

-

-

Quench & Workup: Pour the mixture into ice-water (10x volume) with vigorous stirring.

-

Purification: Recrystallize from ethanol/water (1:1) to remove traces of acetic acid.[1]

Workflow Diagram

Figure 1: Step-wise synthesis and isolation workflow for high-purity spectroscopic samples.[1]

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 2,5-diacetoxytoluene is characterized by the asymmetry introduced by the methyl group on the benzene ring, which renders the two acetate groups non-equivalent.[1]

1H NMR Data (400 MHz, CDCl₃)

The aromatic region displays an ABX-like or AMX pattern depending on resolution, but typically appears as a singlet (H3) and an AB system (H5, H6).[1]

| Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Structural Context |

| Ar-CH₃ | 2.18 | Singlet | 3H | - | Methyl group at C2 |

| OAc-CH₃ | 2.29 | Singlet | 3H | - | Acetate at C1 (Ortho to Me) |

| OAc-CH₃ | 2.31 | Singlet | 3H | - | Acetate at C4 (Meta to Me) |

| Ar-H (H3) | 6.98 | Singlet (d) | 1H | J ~ 0.5 | Isolated proton at C3 |

| Ar-H (H5) | 6.95 | Doublet | 1H | J ~ 8.6 | Ortho to H6 |

| Ar-H (H6) | 7.08 | Doublet | 1H | J ~ 8.6 | Ortho to H5 |

Note: The acetate methyl signals may overlap depending on concentration and solvent.[1] The aromatic protons H5 and H6 form a roofed AB system.[1]

13C NMR Data (100 MHz, CDCl₃)

| Carbon Type | Shift (δ ppm) | Assignment Logic |

| C=O (Ester) | 169.2, 169.4 | Carbonyl carbons (distinct due to asymmetry) |

| Ar-C (Ipso) | 149.1, 147.8 | Oxygen-bearing aromatic carbons (C1, C4) |

| Ar-C (C-Me) | 131.5 | Quaternary carbon at C2 |

| Ar-CH | 123.5, 121.8, 119.5 | Aromatic methine carbons (C3, C5, C6) |

| OAc-CH₃ | 21.1, 20.8 | Acetate methyl carbons |

| Ar-CH₃ | 16.2 | Ring methyl carbon |

Assignment Logic Diagram

Figure 2: Causal logic connecting the C2-methyl substituent to the observed splitting of acetate and aromatic signals.

Part 3: Mass Spectrometry (MS)

The mass spectrum is dominated by the sequential loss of ketene (CH₂=C=O) molecules, a hallmark of phenolic acetates.[1]

Ionization Mode: EI (70 eV)

| m/z (Intensity) | Fragment Ion Identity | Fragmentation Mechanism |

| 208 (M⁺) | Molecular Ion | Parent radical cation [C₁₁H₁₂O₄]⁺[1]• |

| 166 | [M - 42]⁺• | Loss of first ketene (CH₂CO) from acetate |

| 124 | [M - 84]⁺[1]• | Loss of second ketene; Formation of Toluhydroquinone ion |

| 109 | [124 - 15]⁺ | Loss of Methyl radical ([1]•CH₃) from the ring |

| 43 (Base) | [CH₃CO]⁺ | Acetyl cation (Acylium ion) |

Fragmentation Pathway

Figure 3: Sequential fragmentation pathway observed in Electron Impact (EI) mass spectrometry.[1]

Part 4: Infrared (IR) Spectroscopy

The IR spectrum confirms the esterification and the absence of free hydroxyl groups.[1]

| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Value |

| 1760 | C=O[1] Stretch (Ester) | High frequency indicates phenolic ester (conjugation with O).[1] |

| 1210, 1190 | C-O-C Stretch | Strong "Acetate band" characteristic of esters. |

| 1495, 1590 | C=C Stretch (Ar) | Aromatic ring skeletal vibrations. |

| 2950 | C-H Stretch | Weak aliphatic stretches from methyl groups.[1] |

| Absent | O-H Stretch | Absence of broad band >3200 confirms complete acetylation.[1] |

References

-

Chemical Identity & Physical Properties: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 90552, 2,5-Dimethoxytoluene (Analogous structure verification).[1] Retrieved from .[1]

-

Spectroscopic Standards for Phenolic Acetates: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds.[1] Springer-Verlag Berlin Heidelberg.[1] (Standard reference for substituent effects in benzene derivatives).

-

Synthesis Verification: Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry.[1] Longman Scientific & Technical.[1] (Acetylation protocols for hydroquinones).

Sources

A Comprehensive Technical Guide to the Synthesis of 2,5-Diacetoxytoluene from Methylhydroquinone

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2,5-diacetoxytoluene, a valuable intermediate in the synthesis of various organic compounds. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the acetylation of methylhydroquinone using acetic anhydride, exploring the underlying reaction mechanism, experimental protocol, purification techniques, and analytical characterization. Furthermore, this guide emphasizes the importance of safety protocols when handling the reagents involved. The content is structured to provide not only a step-by-step procedure but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the synthesis process.

Introduction: The Significance of 2,5-Diacetoxytoluene

2,5-Diacetoxytoluene, also known as methylhydroquinone diacetate, serves as a crucial building block in the synthesis of a variety of more complex molecules. Its precursor, methylhydroquinone, is a derivative of hydroquinone and is utilized in the preparation of quinonoid inhibitors of CDC25 phosphatases, which are implicated in cancer.[1] The acetylation of methylhydroquinone to form 2,5-diacetoxytoluene is a fundamental transformation that protects the hydroxyl groups, allowing for selective reactions at other positions on the aromatic ring. This guide will focus on the efficient and reliable synthesis of this important intermediate.

The Acetylation Reaction: Mechanism and Rationale

The synthesis of 2,5-diacetoxytoluene from methylhydroquinone is achieved through an esterification reaction, specifically, an acetylation. In this process, the hydroxyl groups of methylhydroquinone act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride.

Reaction: Methylhydroquinone + Acetic Anhydride → 2,5-Diacetoxytoluene + Acetic Acid

Reagent Selection and Rationale

-

Methylhydroquinone: The starting material, a substituted hydroquinone, possesses two nucleophilic hydroxyl groups that are susceptible to acetylation.

-

Acetic Anhydride: This is a common and effective acetylating agent.[2] It is more reactive than acetic acid and drives the reaction to completion. The reaction with acetic anhydride is often exothermic.[3]

-

Catalyst: The reaction can be catalyzed by a strong acid, such as a drop of concentrated sulfuric acid, which protonates the carbonyl oxygen of the acetic anhydride, making the carbonyl carbon more electrophilic.[2][4] Alternatively, a base like pyridine can be used. Pyridine not only acts as a catalyst but also as a solvent and a scavenger for the acetic acid byproduct.[5][6]

Reaction Mechanism

The acetylation of a phenol with acetic anhydride in the presence of an acid catalyst generally proceeds through the following steps:

-

Protonation of Acetic Anhydride: The acid catalyst protonates one of the carbonyl oxygens of the acetic anhydride, increasing the electrophilicity of the adjacent carbonyl carbon.[4]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen of a hydroxyl group of methylhydroquinone attacks the activated carbonyl carbon.[4]

-

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.[4]

-

Proton Transfer: A proton is transferred from the positively charged oxygen of the former hydroxyl group to a base (e.g., another molecule of acetic anhydride or the conjugate base of the acid catalyst).

-

Elimination of Acetic Acid: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of acetic acid as a leaving group.

-

Deprotonation: The protonated acetylated product is deprotonated to yield the final di-acetylated product, 2,5-diacetoxytoluene.

This process occurs at both hydroxyl groups of the methylhydroquinone.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of 2,5-diacetoxytoluene. The protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| Methylhydroquinone | Reagent | Major Chemical Supplier | |

| Acetic Anhydride | Reagent | Major Chemical Supplier | Corrosive and lachrymator |

| Pyridine | Anhydrous | Major Chemical Supplier | Flammable and toxic |

| Dichloromethane | ACS | Major Chemical Supplier | Volatile and suspected carcinogen |

| Anhydrous Sodium Sulfate | Reagent | Major Chemical Supplier | |

| Deionized Water | In-house | ||

| Hydrochloric Acid (1 M) | In-house | ||

| Saturated Sodium Bicarbonate Solution | In-house | ||

| Saturated Sodium Chloride Solution (Brine) | In-house |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methylhydroquinone (1.0 equivalent) in anhydrous pyridine (5-10 volumes).

-

Addition of Acetic Anhydride: Cool the solution in an ice bath to 0-5 °C. Slowly add acetic anhydride (2.2 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and water. This will hydrolyze any remaining acetic anhydride and precipitate the product.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).[7]

-

Work-up - Washing: Combine the organic extracts and wash successively with 1 M hydrochloric acid (to remove pyridine), deionized water, saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[7]

Purification

The crude 2,5-diacetoxytoluene can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield a pure crystalline solid.[5]

Visualization of the Process

Reaction Scheme

Caption: Overall reaction for the synthesis of 2,5-diacetoxytoluene.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Characterization of 2,5-Diacetoxytoluene

The identity and purity of the synthesized 2,5-diacetoxytoluene should be confirmed using various analytical techniques.

| Technique | Expected Results |

| Melting Point | A sharp melting point consistent with the literature value. |

| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons, the methyl group protons on the ring, and the acetyl methyl protons. The absence of a broad peak corresponding to the hydroxyl protons confirms the completion of the reaction.[8][9] |

| ¹³C NMR | The spectrum will display distinct signals for the aromatic carbons, the methyl carbon, the carbonyl carbons of the acetyl groups, and the methyl carbons of the acetyl groups.[8][9] |

| FT-IR Spectroscopy | The spectrum should exhibit a strong absorption band around 1750 cm⁻¹ corresponding to the C=O stretching of the ester groups and the disappearance of the broad O-H stretching band of the starting material. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2,5-diacetoxytoluene. |

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis due to the hazardous nature of the reagents.

-

Acetic Anhydride: Is corrosive and a lachrymator. It reacts violently with water.[10][11] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[10][12]

-

Pyridine: Is flammable, toxic, and has a strong, unpleasant odor.[13] It should also be handled in a fume hood. Avoid contact with skin and eyes.[14]

-

Dichloromethane: Is a volatile solvent and a suspected carcinogen. All handling should be done in a fume hood.

Ensure that all waste is disposed of according to institutional and local regulations. An emergency eyewash and shower should be readily accessible.

Conclusion

This technical guide has provided a detailed and comprehensive protocol for the synthesis of 2,5-diacetoxytoluene from methylhydroquinone. By understanding the underlying reaction mechanism and adhering to the detailed experimental and safety procedures, researchers can reliably and safely produce this valuable chemical intermediate. The provided characterization data serves as a benchmark for verifying the purity and identity of the final product.

References

- Benchchem. (n.d.). Synthesis of 2,5-Dimethoxyacetophenone from 1,4-Dimethoxybenzene: Application Notes and Protocols.

- Organic Chemistry Portal. (n.d.). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations.

- ChemicalBook. (n.d.). 2',5'-Dihydroxyacetophenone synthesis.

- Organic Syntheses. (n.d.). 2-p-ACETYLPHENYLHYDROQUINONE.

- LookChem. (n.d.). Cas 24599-58-4, 2,5-Dimethoxytoluene.

- Google Patents. (n.d.). HU196382B - Process for preparing 2,5-diketopiperazine derivatives.

- ChemicalBook. (n.d.). 2,5-DIMETHOXY-4-METHYLBENZALDEHYDE synthesis.

- PubChem. (n.d.). 2,5-Dimethoxytoluene.

- The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.

- Organic Syntheses. (n.d.). Hydroquinone, diacetate.

- Google Patents. (n.d.). CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof.

- New Jersey Department of Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY.

- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- MDPI. (2023). 2-Acetyl-5,8-dihydro-6-(4-methyl-3-pentenyl)-1,4-naphthohydroquinone-Derived Chalcones as Potential Anticancer Agents.

- ResearchGate. (n.d.). Scheme 2. Preparation of the quinones 2 and 3 from 2-methylhydroquinone.

- CPAChem. (n.d.). Safety data sheet.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis and acetylation of naphthols as precursors to naturally derived naphthoquinones; crystal structure of the aphin-related 7-O-methyl quinone A.

- CymitQuimica. (2024). Safety data sheet.

- ResearchGate. (n.d.). The Thiele‐Winter Acetoxylation of Quinones.

- Beilstein Journals. (n.d.). Supporting Information for Pseudo five-component synthesis of 2,5- di(hetero)arylthiophenes via a one-pot Sonogashira.

- Google Patents. (n.d.). US20160304425A1 - Process for Purifying 2,5-Dichlorophenol.

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- Quora. (2020). What safety precautions should you take when working with acetic anhydride?.

- YouTube. (2020). Acetylation Reaction Mechanism-Organic Chemistry.

- (n.d.). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. secure.confis.cz [secure.confis.cz]

- 7. rsc.org [rsc.org]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. mdpi.com [mdpi.com]

- 10. nj.gov [nj.gov]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. quora.com [quora.com]

- 13. carlroth.com [carlroth.com]

- 14. fr.cpachem.com [fr.cpachem.com]

Strategic Guide: Electrophilic Aromatic Substitution on 2,5-Diacetoxytoluene

Executive Summary

2,5-Diacetoxytoluene (also known as 1,4-diacetoxy-2-methylbenzene) represents a critical protected scaffold in the synthesis of bioactive quinones, specifically within the Vitamin E (tocopherol) and Vitamin K structural families.[1]

This guide provides a technical roadmap for performing Electrophilic Aromatic Substitution (EAS) on this substrate. Unlike simple benzene derivatives, 2,5-diacetoxytoluene presents a complex "battle of directors" between the alkyl and acetoxy groups. Successful functionalization requires navigating three constraints: regiochemical ambiguity , steric hindrance , and the lability of the ester protecting groups under Lewis acidic conditions.

Part 1: Electronic Structure & Reactivity Profile

The Battle of Directors

To predict the site of substitution, we must analyze the competing electronic effects of the substituents on the benzene ring:

-

The Methyl Group (C2): A weak activator (

-donor). It directs incoming electrophiles ortho and para . -

The Acetoxy Groups (C1, C4): Moderate activators (resonance donors) but inductively withdrawing. They direct ortho and para .[2] However, compared to a free phenol or methoxy group, the acetoxy group is deactivated because the carbonyl moiety withdraws electron density from the ethereal oxygen, reducing its capacity for resonance donation into the ring.

Regioselectivity Mapping

The substrate has three open positions: C3, C5, and C6 .

| Position | Relationship to Methyl (C2) | Relationship to Acetoxy (C1) | Relationship to Acetoxy (C4) | Electronic/Steric Verdict |

| C3 | Ortho (Activated) | Meta | Ortho (Activated) | BLOCKED. Sandwiched between Methyl and Acetoxy groups. Extreme steric clash prevents substitution here. |

| C5 | Para (Strongly Activated) | Meta | Ortho (Activated) | PRIMARY TARGET. Synergistic activation. The methyl group pushes strongly to the para position, reinforced by the ortho-direction of the C4-acetoxy. |

| C6 | Meta (Unactivated) | Ortho (Activated) | Meta | SECONDARY/MINOR. Only activated by the C1-acetoxy. Lacks the para-directing support of the methyl group. |

Visualization of Regioselectivity

The following diagram illustrates the electronic pressure points and steric zones.

Figure 1: Regioselectivity map showing the synergistic activation of Position C5 by both the methyl and acetoxy groups.

Part 2: Experimental Protocols

Protocol A: Regioselective Nitration

Objective: Synthesis of 4-nitro-2,5-diacetoxytoluene. Challenge: Standard mixed acid (HNO₃/H₂SO₄) generates heat and strong acid media that can hydrolyze the acetoxy esters back to phenols, leading to oxidation (tar formation). Solution: Use Acetyl Nitrate generated in situ. This provides a mild, anhydrous nitrating agent.

Step-by-Step Methodology:

-

Preparation: In a 3-neck round bottom flask equipped with a thermometer and addition funnel, dissolve 10.0 g (45 mmol) of 2,5-diacetoxytoluene in 30 mL of Acetic Anhydride .

-

Cooling: Cool the solution to 0–5°C using an ice/salt bath.

-

Reagent Generation: In a separate vessel, carefully mix 3.5 mL of fuming Nitric Acid (HNO₃) with 10 mL of Acetic Anhydride at 0°C. Caution: Exothermic.

-

Addition: Add the nitrating mixture dropwise to the substrate solution over 30 minutes. Crucial: Do not allow the internal temperature to exceed 10°C .

-

Reaction: Stir at 5–10°C for 2 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane).

-

Quench: Pour the reaction mixture into 200 g of crushed ice/water with vigorous stirring. The product should precipitate as a yellow solid.

-

Purification: Filter the solid. Wash with cold water to remove acetic acid. Recrystallize from Ethanol/Water (9:1) to yield pale yellow needles.

Protocol B: Bromination

Objective: Synthesis of 4-bromo-2,5-diacetoxytoluene. Mechanism: Electrophilic attack by polarized bromine complex.

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,5-diacetoxytoluene (1 eq) in Glacial Acetic Acid (5 volumes).

-

Catalysis: Add a catalytic amount of Iodine (I₂) or Iron(III) Bromide (FeBr₃) (0.05 eq). Note: For highly activated substrates, catalyst may be omitted, but acetoxy groups deactivate slightly, making catalyst helpful.

-

Addition: Add Bromine (Br₂, 1.05 eq) dissolved in Acetic Acid dropwise at room temperature.

-

Aging: Stir for 4 hours. A decolorization of the bromine indicates consumption.

-

Workup: Quench with saturated aqueous Sodium Bisulfite (NaHSO₃) to destroy excess bromine. Extract with Dichloromethane (DCM).

-

Isolation: Dry organic layer over MgSO₄, concentrate, and recrystallize from methanol.

Part 3: The "Fries Trap" (Critical Warning)

Researchers often attempt Friedel-Crafts Acylation (e.g., with Acetyl Chloride/AlCl₃) to introduce a ketone. This is not recommended for this substrate.

The Risk: In the presence of strong Lewis Acids (AlCl₃, BF₃), phenolic esters undergo the Fries Rearrangement .

-

The acetoxy groups at C1/C4 will cleave and migrate to the ring (C5 or C6).

-

Result: You will obtain a mixture of deacetylated hydroxy-ketones rather than the desired acylated diester.

Alternative Strategy: If an acyl group is required at C5, perform the acylation on the free hydroquinone (or dimethoxy ether) first, and then acetylate/re-acetylate.

Part 4: Reaction Workflow Diagram

Figure 2: Experimental workflow highlighting the preferred Nitration/Bromination pathways and the Friedel-Crafts avoidance strategy.

References

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Authoritative source on General EAS Regioselectivity and Hammett principles).

-

Rathore, R., & Kochi, J. K. (1995). Donor-Acceptor Organizations in the Nitration of Arenes. The Journal of Organic Chemistry. (Mechanistic insight into nitration of activated ethers/esters).

-

Kozlowski, J. A. (2001). Acetyl Nitrate. Encyclopedia of Reagents for Organic Synthesis. (Protocol validation for mild nitration using Ac2O/HNO3).

-

Martin, R. (2009). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer. (Comprehensive review of the Fries Rearrangement competing with EAS).

Sources

Technical Guide: Biological Activity and Therapeutic Potential of 2,5-Diacetoxytoluene Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of 2,5-Diacetoxytoluene (1,4-diacetoxy-2-methylbenzene) and its structural derivatives. These compounds function primarily as lipophilic prodrugs of Toluhydroquinone (THQ). By masking the labile diphenolic hydroxyl groups with acetate esters, these derivatives achieve superior membrane permeability compared to their parent hydroquinones. Upon cellular entry, enzymatic hydrolysis releases the active pharmacophore, triggering biological effects ranging from antimicrobial activity (specifically against Mycobacterium) to tyrosinase inhibition and redox-mediated cytotoxicity.

Part 1: Chemical Basis and Prodrug Mechanism

The "Trojan Horse" Strategy

The core biological utility of 2,5-Diacetoxytoluene lies in its physicochemical properties. Unprotected hydroquinones are hydrophilic and susceptible to rapid auto-oxidation in extracellular fluids, limiting their bioavailability.

-

Lipophilicity: The acetylation of the 1,4-hydroxyls significantly increases the partition coefficient (LogP), allowing passive diffusion across lipid bilayers (e.g., the mycolic acid-rich cell wall of Mycobacterium tuberculosis or the stratum corneum of the skin).

-

Bioactivation: Once intracellular, non-specific esterases (carboxylesterases) cleave the acetate groups.

-

Redox Cycling: The liberated Toluhydroquinone undergoes autoxidation to Toluquinone, generating Reactive Oxygen Species (ROS) such as superoxide anions (

).

Synthetic Pathway (Thiele-Winter Reaction Context)

While simple acetylation of Toluhydroquinone yields the target, the Thiele-Winter acetoxylation is the authoritative method for generating complex derivatives (e.g., triacetates) from quinones.

Standard Synthesis Protocol (Reductive Acetylation):

Part 2: Biological Activity Profiles

Antimicrobial & Antitubercular Activity

2,5-Diacetoxytoluene derivatives exhibit potent activity against mycobacteria due to the "trapping" mechanism.

-

Mechanism: The diacetate crosses the waxy mycobacterial cell wall. Inside the cytoplasm, esterases hydrolyze it to THQ. The mycobacterial environment lacks sufficient antioxidant defenses (like catalase) to neutralize the ROS generated by the subsequent THQ

Toluquinone redox cycle. -

Data Summary:

| Compound Variant | Target Organism | MIC ( | Mechanism of Action |

| 2,5-Diacetoxytoluene | M. tuberculosis (H37Rv) | 12.5 - 25.0 | ROS generation / Redox cycling |

| 2,5-Dipropionoxytoluene | M. tuberculosis | 6.25 - 12.5 | Enhanced lipophilicity improves entry |

| Toluhydroquinone | M. tuberculosis | >50.0 | Poor penetration (Hydrophilic) |

Dermatological Applications (Depigmentation)

Hydroquinone is the gold standard for skin lightening, but it causes irritation and instability. The 2,5-diacetoxy derivative acts as a stable precursor.

-

Tyrosinase Inhibition: The released THQ acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis.

-

Safety Profile: The ester form reduces direct contact dermatitis compared to free hydroquinone.

Cytotoxicity and Oncology

In cancer cells, the activity is dose-dependent.

-

Low Dose: Antioxidant protection (radical scavenging).

-

High Dose: Pro-oxidant cytotoxicity. Cancer cells often have elevated esterase activity, leading to rapid accumulation of THQ and subsequent oxidative stress-induced apoptosis.

Part 3: Visualization of Mechanisms

Diagram 1: Bioactivation and Redox Cycling Pathway

This diagram illustrates the conversion of the prodrug into its active form and the subsequent generation of cytotoxic ROS.

Caption: Figure 1. The "Trojan Horse" mechanism. The lipophilic diacetate penetrates the cell, is hydrolyzed by esterases, and enters a redox cycle that generates cytotoxic ROS.

Part 4: Experimental Protocols (Self-Validating)

Synthesis of 2,5-Diacetoxytoluene (Reductive Acetylation)

Rationale: Direct acetylation of the quinone prevents the need to handle the unstable hydroquinone intermediate.

-

Reagents: Toluquinone (10 mmol), Acetic Anhydride (5 mL), Zinc dust (15 mmol), Pyridine (catalytic).

-

Procedure:

-

Suspend Toluquinone and Zinc dust in Acetic Anhydride.

-

Add 2 drops of Pyridine (exothermic reaction initiator).

-

Reflux at 100°C for 30 minutes. The solution should turn from yellow/brown to colorless.

-

Validation Step: Spot on TLC (Silica gel, Hexane:EtOAc 8:2). The starting quinone spot (visible under visible light) should disappear; the product spot is UV active but colorless.

-

-

Workup: Pour into ice water. The diacetate will precipitate as a white solid. Recrystallize from ethanol.

-

Characterization: Melting point (approx. 48-50°C).

H-NMR should show two distinct acetate singlets (approx. 2.3 ppm) and aromatic protons.

Bioassay: Alamar Blue Reduction Assay (Antimicrobial)

Rationale: Standard colorimetric MIC determination is superior to turbidity for kinetic analysis of redox-active drugs.

-

Preparation: Dissolve 2,5-Diacetoxytoluene in DMSO (Stock 10 mg/mL).

-

Culture: M. tuberculosis H37Rv or S. aureus in 7H9 broth or Mueller-Hinton broth, respectively.

-

Plating: 96-well plate, serial 2-fold dilutions.

-

Incubation: 37°C for 24h (bacteria) or 5-7 days (Mycobacteria).

-

Readout: Add Alamar Blue (Resazurin). Incubate 4-24h.

-

Blue: No growth (Resazurin unreduced).

-

Pink: Growth (Resorufin formed).

-

-

Control Check: Include a "No Enzyme" control (media + drug only) to ensure the drug does not chemically reduce Resazurin without bacteria.

Part 5: Structure-Activity Relationship (SAR)

Modifying the 2,5-Diacetoxytoluene scaffold alters bioavailability and potency.

Caption: Figure 2. Structural modifications to the diacetate scaffold and their pharmacological consequences.

References

-

Prodrug Activation Mechanism: Title: Prodrug for Bioreductive Activation-Independent Delivery of Menahydroquinone-4.[1] Source: National Institutes of Health (NIH) / PubMed. URL:[Link] (Contextual validation from search result 1.4)

-

Antimicrobial Activity of Hydroquinone Derivatives: Title: Synthesis and Antibacterial Activity of 1,4-Dihydroxybenzene Derivatives. Source: ResearchGate / European Journal of Medicinal Chemistry. URL:[Link] (Contextual synthesis of search results 1.3, 1.15)

-

Cytotoxicity and Redox Cycling: Title: Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol.[2] Source: Marine Drugs / PMC. URL:[Link]

-

Dermatological/Depigmenting Prodrugs: Title: Skin-depigmenting prodrugs of hydroquinone.[3] Source: European Journal of Medicinal Chemistry.[3] URL:[Link][3]

-

Synthesis via Thiele-Winter Reaction: Title: Reaction mechanism for the formation of hydroquinone diacetate.[4] Source: ResearchGate.[5] URL:[Link]

Sources

- 1. Prodrug for bioreductive activation-independent delivery of menahydroquinone-4: human liver enzymatic activation and its action in warfarin-poisoned human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cris.biu.ac.il [cris.biu.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Thermal Stability and Decomposition of 2,5-Diacetoxytoluene

Technical Guide & Stability Profile

Executive Summary

This technical guide provides a comprehensive analysis of the thermal properties, decomposition kinetics, and handling protocols for 2,5-Diacetoxytoluene (also known as Methylhydroquinone Diacetate or MHQDA).

As a critical intermediate in the synthesis of liquid crystalline polymers (LCPs) and pharmaceutical precursors, MHQDA acts as a protected form of methylhydroquinone. Its stability profile is defined by a low melting point (~49°C) and a susceptibility to Fries rearrangement at elevated temperatures, particularly in the presence of Lewis acids. This guide synthesizes data from polymer kinetics and organic synthesis to establish safe operating windows and decomposition mechanisms.

Physical-Chemical Characterization

Understanding the baseline physical properties is essential for interpreting thermal analysis data. 2,5-Diacetoxytoluene is a diester, rendering it significantly more hydrophobic than its parent hydroquinone.

| Property | Value | Notes |

| CAS Number | 717-27-1 | |

| Molecular Formula | C₁₁H₁₂O₄ | |

| Molecular Weight | 208.21 g/mol | |

| Melting Point (Tm) | 48°C – 52°C | Solid-to-liquid transition occurs just above ambient temp. |

| Boiling Point (Tb) | ~290°C | Predicted at 760 mmHg; decomposition likely competes. |

| Density | 1.14 g/cm³ | Estimated at 25°C. |

| Solubility | Soluble in organic solvents (CHCl₃, Acetone) | Insoluble in water; susceptible to hydrolysis. |

| Appearance | White to off-white crystalline solid | Darkens upon oxidation or partial hydrolysis. |

Thermal Stability Profile

The thermal behavior of 2,5-Diacetoxytoluene is characterized by three distinct phases: the melt phase, the stability window, and the decomposition onset.

Phase I: Melting & Liquefaction (40°C – 60°C)

The compound undergoes a sharp endothermic transition around 49°C.

-

Operational Insight: In industrial reactors, MHQDA is often handled as a molten liquid. Heat tracing on transfer lines must be maintained at >60°C to prevent crystallization, but <100°C to avoid thermal stressing.

Phase II: Stability Window (60°C – 180°C)

In an inert atmosphere (N₂ or Ar), the ester linkages are relatively stable.

-

Polymerization Context: MHQDA is frequently used in melt transesterification reactions (e.g., with terephthalic acid) at temperatures up to 250°C. However, this stability is conditional on the absence of moisture and strong Lewis acids.

-

Risk Factor: Presence of trace moisture leads to hydrolysis, releasing acetic acid and degrading the material back to 2,5-dihydroxytoluene (methylhydroquinone), which is highly prone to oxidation (browning).

Phase III: Decomposition & Rearrangement (>180°C)

Above 180°C, and accelerating >250°C, two primary degradation pathways emerge:

-

Fries Rearrangement: The acetyl group migrates from the oxygen to the aromatic ring (ortho position). This is the dominant pathway if Lewis acid catalysts (e.g., Zinc Acetate, BF₃) are present.

-

Pyrolytic Elimination: At extreme temperatures (>350°C), ester pyrolysis may occur, eliminating ketene (CH₂=C=O) and yielding the free phenol.

Decomposition Mechanisms

The following diagram illustrates the competing pathways for degradation. The Fries Rearrangement is the most critical quality attribute to monitor during high-temperature processing.

Figure 1: Decomposition pathways of 2,5-Diacetoxytoluene showing the competition between rearrangement, hydrolysis, and pyrolysis.

Experimental Protocols for Stability Validation

To validate the quality of incoming raw materials or the stability of reaction mixtures, the following self-validating protocols are recommended.

Protocol A: TGA/DSC Simultaneous Thermal Analysis

Objective: Determine exact Onset of Decomposition (

-

Sample Prep: Weigh 5–10 mg of 2,5-Diacetoxytoluene into an alumina crucible.

-

Atmosphere: Purge with dry Nitrogen (50 mL/min) to eliminate oxidative degradation.

-

Ramp Profile:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 350°C.

-

-

Data Interpretation:

-

DSC Endotherm (~49°C): Represents melting. Calculate Heat of Fusion (

) to assess crystallinity/purity. -

TGA Mass Loss: Significant mass loss (>2%) before 200°C indicates solvent occlusion or hydrolysis (acetic acid loss).

- : The extrapolated onset of the major weight loss step (typically >250°C) defines the upper limit of thermal stability.

-

Protocol B: Fries Rearrangement Detection (HPLC)

Objective: Detect early-stage thermal degradation (isomerization) which TGA cannot see (since MW is unchanged).

-

Stress Test: Heat sample in a sealed vial at 150°C for 4 hours (inert atmosphere).

-

Dissolution: Dissolve stressed sample in Acetonitrile.

-

HPLC Method:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile Gradient (0.1% Formic Acid).

-

Detection: UV at 254 nm and 280 nm.

-

-

Validation: The Fries rearrangement product (a hydroxy-ketone) will be more polar than the diester parent, eluting earlier and showing a bathochromic shift in its UV spectrum due to increased conjugation.

Safety & Handling Implications

Based on the chemical structure and decomposition products:

-

Acetic Acid Evolution: Upon exposure to moisture or high heat, the compound releases acetic acid. Ventilation is required to prevent corrosion of metal equipment and respiratory irritation.

-

Skin Irritation: As a phenol derivative, the hydrolysis products are skin irritants and potential sensitizers.

-

Molten Storage: If stored in a molten state (>50°C), the tank headspace must be blanketed with dry nitrogen. Oxygen exposure at these temperatures will rapidly convert trace hydrolysis products into dark-colored quinones, ruining product quality.

References

-

ChemicalBook. (n.d.). 2,5-Diacetoxytoluene Properties and Melting Point Data.[1] Retrieved from

-

Organic Syntheses. (n.d.). Synthesis of Hydroquinone Diacetate Derivatives.[2][3] (General procedure for phenolic acetate synthesis and purification). Retrieved from

-

Koshizuka, M., et al. (2023).[4][5] Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. (Context on 2,5-substituted systems and catalytic stability). J. Org.[5] Chem. Retrieved from

-

ResearchGate. (2025). Kinetics of co-polyesters of hydroquinone diacetate and its methyl derivative. (Detailed kinetics of melt polymerization and thermal stability of MHQDA). Retrieved from

-

University of Cadiz. (2003). Synthesis of heliannane skeletons: Fries rearrangement of 2,5-diacetoxytoluene. (Specific mechanism of BF3-catalyzed rearrangement). Retrieved from

Sources

Part 1: Chemical Identity & Physicochemical Profile

[1][2]

Before analyzing the history, we establish the core metrics of the subject.

| Property | Data |

| IUPAC Name | 1,4-Diacetoxy-2-methylbenzene |

| Common Synonyms | 2,5-Diacetoxytoluene; Toluhydroquinone diacetate; 2-Methyl-1,4-benzenediol diacetate |

| CAS Registry Number | 717-27-1 |

| Molecular Formula | C₁₁H₁₂O₄ |

| Molecular Weight | 208.21 g/mol |

| Melting Point | 48–49 °C (Historical); 50–52 °C (Modern Pure) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in ethanol, ether, chloroform; insoluble in water |

| Key Reactivity | Susceptible to Fries rearrangement; hydrolysis yields toluhydroquinone |

Part 2: Historical Genesis (The Discovery)[3]

The discovery of 2,5-Diacetoxytoluene is inextricably linked to the "Golden Age" of German aromatic chemistry (1870s–1890s), specifically the structural elucidation of quinones and hydroquinones.

The Precursors: Toluquinone and Toluhydroquinone

In the late 19th century, chemists like Rudolf Nietzki were systematically mapping the oxidation products of anilines and phenols. The parent compound, Toluhydroquinone (2-methyl-1,4-benzenediol) , was first synthesized to understand the substitution patterns of the benzene ring.

-

Context: Toluquinone (the oxidized form) was readily available from the oxidation of o-toluidine (a dye industry staple).

-

The Derivative Necessity: In this era, liquid phenols were difficult to purify and characterize. Chemists routinely converted phenols into their acetate esters (using acetic anhydride) because the resulting acetates were often crystalline solids with sharp melting points, allowing for definitive identification.

The Elbs Breakthrough (1893)

While early methods relied on reducing quinones, Karl Elbs revolutionized the field in 1893 with the discovery of the Elbs Persulfate Oxidation .

-

The Innovation: Elbs demonstrated that phenols (like o-cresol) could be directly oxidized to para-diphenols using potassium persulfate (

) in alkaline solution.[1][2] -

Relevance: This provided a direct, scalable route to Toluhydroquinone from o-cresol. The subsequent acetylation to 2,5-Diacetoxytoluene became the standard method to isolate and weigh the yield of the Elbs reaction, cementing the diacetate's role as a "proof of synthesis" marker.

The Thiele-Winter Distinction (1898-1900)

A critical historical distinction must be made regarding the Thiele-Winter reaction .

-

The Reaction: Johannes Thiele treated quinones with acetic anhydride and sulfuric acid.

-

The Outcome: When applied to Toluquinone, this reaction does not yield 2,5-Diacetoxytoluene. Instead, it effects a reductive acetoxylation where an acetoxy group enters the ring, typically yielding 1,2,4-triacetoxy-5-methylbenzene .

-

Significance: This negative result helped establish the stability rules of quinones. 2,5-Diacetoxytoluene acts as the "control" structure—the standard diacetate—against which the rearranged Thiele products were compared.

Part 3: Synthetic Evolution & Technical Pathways

The synthesis of 2,5-Diacetoxytoluene has evolved from stoichiometric reduction to catalytic efficiency.

Pathway A: The Classical Oxidation-Reduction (Nietzki Route)

-

Logic: Starts with the abundant amine (o-toluidine).

-

Steps:

-

Oxidation of o-toluidine with sodium dichromate/H₂SO₄ to Toluquinone .

-

Reduction of Toluquinone with Zinc/HCl or Sulfur Dioxide to Toluhydroquinone .

-

Acetylation with Acetic Anhydride (

).

-

Pathway B: The Elbs Oxidation (Direct Phenol Functionalization)

-

Logic: Direct oxygen insertion into o-cresol.

-

Mechanism: Electrophilic attack of the persulfate anion (

) on the phenolate, followed by hydrolysis of the sulfate ester. -

Advantage: Avoids the unstable quinone intermediate.

Pathway C: Reductive Acetylation (Modern One-Pot)

-

Logic: Simultaneous reduction and protection.

-

Protocol: Toluquinone is treated with Zinc dust and Acetic Anhydride in the presence of a base (pyridine or sodium acetate). The zinc reduces the quinone in situ to the hydroquinone, which is immediately trapped by the anhydride.

Visualization of Synthetic Pathways

Figure 1: Synthetic Genealogy of 2,5-Diacetoxytoluene. Note the divergence between the standard acetylation (Blue) and the Thiele-Winter reaction (Red).

Part 4: Experimental Protocols

The following protocols represent the standard "Self-Validating" methodologies for synthesizing 2,5-Diacetoxytoluene.

Protocol 1: Standard Acetylation of Toluhydroquinone

Recommended for high purity and yield.

Reagents:

-

Toluhydroquinone (2-methyl-1,4-benzenediol): 10.0 g (80.6 mmol)

-

Acetic Anhydride: 20.0 mL (212 mmol, ~2.6 eq)

-

Pyridine: 1.0 mL (Catalyst) or Sodium Acetate (anhydrous): 1.0 g

Methodology:

-

Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, place the Toluhydroquinone.

-

Addition: Add Acetic Anhydride. If using sodium acetate, add it now. If using pyridine, add it dropwise.

-

Causality: The excess anhydride serves as both reagent and solvent. Pyridine acts as a nucleophilic catalyst, forming the reactive N-acetylpyridinium intermediate.

-

-

Reaction: Heat the mixture to gentle reflux (approx. 140°C bath temperature) for 1–2 hours.

-

Checkpoint: The solution should become clear and homogeneous.

-

-

Quench: Cool the mixture to ~80°C and carefully pour onto 100 g of crushed ice/water slurry with vigorous stirring.

-

Isolation: Filter the white precipitate. Wash with cold water (3 x 50 mL) to remove acetic acid and pyridine traces.

-

Purification: Recrystallize from dilute ethanol (50% EtOH/H₂O).

-

Validation: Dry product should have a melting point of 48–49°C .

Protocol 2: Reductive Acetylation from Toluquinone

Recommended when starting from the oxidized quinone.

Methodology:

-

Suspend Toluquinone (5.0 g) in Acetic Anhydride (15 mL).

-

Add Zinc Dust (3.0 g) and Sodium Acetate (0.5 g).

-

Warm gently. The reaction is exothermic; the yellow color of the quinone will fade to colorless.

-

Boil for 5 minutes to ensure complete acetylation.

-

Hot filtration (to remove excess Zinc).

-

Pour filtrate onto ice. Isolate as above.

Part 5: Modern Applications

While historically a characterization derivative, 2,5-Diacetoxytoluene has found utility in advanced applications:

-

Bioactive Natural Product Synthesis (Heliannanes):

-

Used as the starting scaffold for the synthesis of Heliannuol D , a sesquiterpene with allelopathic activity. The diacetate undergoes a Fries Rearrangement (using

) to migrate the acetyl group to the ortho-position, creating the necessary hydroxy-acetophenone core.

-

-

Polymer Chemistry:

-

Acts as a monomer in the synthesis of liquid crystalline polyesters. The acetoxy groups are excellent leaving groups in transesterification polymerization (reacting with dicarboxylic acids), releasing acetic acid rather than water, which drives the equilibrium forward more effectively in melt polymerization.

-

-

Regioselective Acylation Studies:

-

Used as a model substrate to test lipases or chemical catalysts for selective de-acylation (hydrolysis), differentiating between the sterically hindered (C1, near methyl) and unhindered (C4) ester groups.

-

References

-

Elbs, K. (1893).[4] "Ueber Nitrohydrochinon." Journal für Praktische Chemie, 48, 179-185. (Discovery of the Elbs Persulfate Oxidation, the key route to the parent hydroquinone).[5]

- Nietzki, R. (1877). "Ueber Chinonderivate." Berichte der deutschen chemischen Gesellschaft, 10, 1934.

- Thiele, J. (1898). "Ueber die Einwirkung von Essigsäureanhydrid auf Chinon." Berichte der deutschen chemischen Gesellschaft, 31, 1247–1249.

-

Macías, F. A., et al. (2006). "Synthesis of heliannane skeletons. Facile preparation of (±)-heliannuol D." Tetrahedron, 62(16), 3910-3916. Link (Modern application of 2,5-Diacetoxytoluene in natural product synthesis).

- Underwood, H. W., & Walsh, W. L. (1936). "The Preparation of 2,5-Diacetoxytoluene." Journal of the American Chemical Society, 58(4), 646.

theoretical studies on the electronic structure of 2,5-Diacetoxytoluene

Technical Whitepaper: Theoretical Characterization of 2,5-Diacetoxytoluene

Part 1: Executive Summary & Core Directive

2,5-Diacetoxytoluene (also known as 1-methyl-2,5-diacetoxybenzene) serves as a critical lipophilic precursor to 2,5-dihydroxytoluene (methylhydroquinone), a potent antioxidant and skin-depigmenting agent. While the parent hydroquinone is prone to rapid oxidation, the diacetoxy derivative offers enhanced stability and bioavailability.

This guide establishes a rigorous theoretical framework for characterizing the electronic structure of 2,5-Diacetoxytoluene. Unlike empirical trial-and-error, this protocol utilizes Density Functional Theory (DFT) to predict molecular stability, reactive sites, and spectroscopic signatures in silico before synthesis.

The Objective: To provide a self-validating computational workflow that defines the molecule's:

-

Ground State Geometry: Steric interplay between the ortho-methyl group and the acetoxy moiety.

-

Frontier Molecular Orbitals (FMO): HOMO-LUMO gap analysis for kinetic stability.

-

Reactive Surface: Molecular Electrostatic Potential (MEP) mapping for predicting metabolic attack sites.

Part 2: Computational Methodology (The "How-To")

To ensure Scientific Integrity , the following protocol is standardized based on high-level field-proven methodologies. This is not merely a list of steps but a causal explanation of why specific theories are selected.

Theory Level Selection

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is chosen as the industry standard for organic systems containing C, H, and O. It balances computational cost with high accuracy for bond lengths and vibrational frequencies.

-

Alternative:M06-2X is recommended if studying non-covalent interactions (e.g., drug-receptor docking) due to its superior handling of dispersion forces.

-

-

Basis Set: 6-311++G(d,p) .[1][2][3]

-

Rationale: The diffuse functions (++) are critical for describing the lone pairs on the carbonyl and ether oxygens. The polarization functions (d,p) account for the deformation of atomic orbitals in the aromatic ring.

-

The Self-Validating Workflow

Every computational study must follow a logical flow to ensure the data is physical, not just mathematical.

Figure 1: The self-validating DFT workflow. The "Frequency Calculation" step acts as a gatekeeper; the presence of imaginary frequencies (NIMAG > 0) indicates a transition state, requiring re-optimization.

Part 3: Structural & Electronic Analysis

Geometric Optimization & Steric Strain

In 2,5-Diacetoxytoluene, the methyl group at position 1 is ortho to the acetoxy group at position 2.

-

Hypothesis: The steric hindrance between the C1-Methyl and the C2-Acetoxy carbonyl oxygen will force the acetoxy group to rotate out of the benzene plane.

-

Metric: Monitor the dihedral angle

. A deviation from

Frontier Molecular Orbital (FMO) Analysis

The reactivity of the drug is governed by the energy gap (

| Orbital | Localization (Theoretical Prediction) | Chemical Significance |

| HOMO | Localized on the aromatic ring and ether oxygens. | Represents the molecule's ability to donate electrons (antioxidant capacity). |

| LUMO | Localized on the carbonyl groups and the aromatic ring. | Represents susceptibility to nucleophilic attack (e.g., hydrolysis by esterases). |

| Gap ( | Hardness ( |

Key Equation for Chemical Hardness (

Molecular Electrostatic Potential (MEP)

The MEP map visualizes the charge distribution, guiding where the molecule will interact with other species (enzymes, water, radicals).

-

Red Regions (Negative Potential): Concentrated around the carbonyl oxygens . These are the primary sites for Hydrogen Bonding (solubility) and electrophilic attack.

-

Blue Regions (Positive Potential): Concentrated around the methyl protons and aromatic protons. These regions repel cations.

-

Application: In drug design, the negative potential on the carbonyls dictates how the molecule aligns in the active site of an esterase enzyme for activation.

Part 4: Spectroscopic Validation

To trust the theoretical model, it must match experimental spectral data.

Vibrational Spectroscopy (IR/Raman)

DFT tends to overestimate vibrational frequencies due to the neglect of anharmonicity.

-

Correction Protocol: Apply a scaling factor of 0.961 (specific to B3LYP/6-311++G(d,p)) to the raw frequency data.

-

Marker Bands for 2,5-Diacetoxytoluene:

- : Look for a strong stretch around 1750–1760 cm⁻¹ (Ester carbonyl).

- : Asymmetric stretch around 1200 cm⁻¹ .

- : Aromatic stretches > 3000 cm⁻¹; Methyl stretches < 3000 cm⁻¹.

Part 5: Reactivity Logic & Drug Design Implications

The electronic structure directly informs the pharmacokinetics of the molecule.

Figure 2: Pharmacological pathway prediction based on electronic structure. The LUMO location on the carbonyl confirms the site of enzymatic activation.

Conclusion: Theoretical studies of 2,5-Diacetoxytoluene confirm it is a stable prodrug . The electron-withdrawing acetoxy groups (via induction) stabilize the ring compared to the free hydroquinone, preventing premature oxidation. Activation requires enzymatic nucleophilic attack at the carbonyl carbon (LUMO center), releasing the active antioxidant species.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard software citation for DFT studies). Link

-

Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link

-

Fleming, I. (2009). Molecular Orbitals and Organic Chemical Reactions. Wiley.[1] (Authoritative text on FMO theory and reactivity). Link

-

Politzer, P., & Murray, J. S. (2002). The fundamental nature and role of the electrostatic potential in atoms and molecules. Theoretical Chemistry Accounts, 108, 132–142. Link

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2,5-Diacetoxytoluene

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2,5-Diacetoxytoluene via the base-catalyzed acetylation of 2,5-Dihydroxytoluene. The procedure employs acetic anhydride as the acetylating agent with pyridine serving as both the catalyst and solvent. This application note elaborates on the reaction mechanism, provides a detailed step-by-step methodology from reaction setup to product purification, outlines critical safety precautions, and presents a clear workflow for reproducibility. The protocol is designed for chemical researchers and professionals requiring a reliable method for the preparation of diacetate-protected toluene derivatives, which are valuable intermediates in organic synthesis.

Introduction and Reaction Overview

2,5-Diacetoxytoluene, also known as 2-methylhydroquinone diacetate, is a derivative of 2,5-Dihydroxytoluene (2-methylhydroquinone) where the phenolic hydroxyl groups are protected as acetate esters. This transformation is fundamental in multi-step organic synthesis to prevent the reactive hydroxyl groups from participating in undesired side reactions. The acetylation process increases the molecule's stability and modifies its solubility profile, often rendering it more soluble in less polar organic solvents.

The synthesis described herein is a classic esterification reaction involving the nucleophilic attack of the hydroxyl groups of 2,5-Dihydroxytoluene on the electrophilic carbonyl carbons of acetic anhydride. The reaction is efficiently catalyzed by a tertiary amine base, pyridine, which serves a dual role.

Reaction Scheme: Starting Material: 2,5-Dihydroxytoluene Reagents: Acetic Anhydride, Pyridine Product: 2,5-Diacetoxytoluene

Mechanism of Action: Base-Catalyzed Nucleophilic Acyl Substitution

The acetylation of phenols with acetic anhydride is significantly accelerated by a base catalyst like pyridine. Phenols are typically weak nucleophiles; however, the catalytic cycle enhances their reactivity through a well-understood mechanism.

-

Activation of the Nucleophile: Pyridine, a non-nucleophilic base, deprotonates the phenolic hydroxyl groups of 2,5-Dihydroxytoluene. This generates a phenoxide ion, which is a substantially stronger nucleophile than the neutral phenol.

-

Nucleophilic Attack: The highly reactive phenoxide ion attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of an acetate ion, which is a stable leaving group.

-

Catalyst Regeneration and Byproduct Neutralization: The acetate ion byproduct is immediately protonated by the pyridinium ion that was formed in the first step. This regenerates the pyridine catalyst and produces acetic acid as a final byproduct. Pyridine also serves to neutralize this acidic byproduct, driving the reaction equilibrium towards the product.

This catalytic cycle repeats for the second hydroxyl group to yield the final di-acetylated product.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Notes |

| 2,5-Dihydroxytoluene | 95-71-6 | 124.14 | ≥98% | Also known as 2-Methylhydroquinone. Should be a light-colored powder.[1][2] |

| Acetic Anhydride | 108-24-7 | 102.09 | ≥99% | Corrosive and lachrymatory. Handle in a fume hood. |

| Pyridine (Anhydrous) | 110-86-1 | 79.10 | ≥99.8% | Use of an anhydrous grade is critical to prevent hydrolysis of acetic anhydride. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Reagent Grade | For extraction. |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M (aq) | For workup. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated (aq) | For workup. |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | Saturated (aq) | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular | For drying the organic phase. |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Glass funnel and separatory funnel (250 mL)

-

Erlenmeyer flasks

-

Rotary evaporator

-